Differentiation from 6-Methylpyrimidine Derivative: Key Physicochemical Property Divergence
The target compound (CAS 2640843-24-7) differs from its closest cataloged analog 4-{6-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine (CAS 2640959-92-6) by the absence of a methyl substituent at the 6-position of the pyrimidine core. This structural difference results in a marked shift in key physicochemical descriptors: the target compound has a lower molecular weight (341.4 vs. 355.4 g/mol), reduced XLogP3-AA (1.3 vs. higher for the methylated analog), and a lower heavy atom count, which are all parameters directly relevant to membrane permeability and solubility screens [1][2]. The absence of the 6-methyl group also alters the conformational flexibility and steric profile around the morpholine attachment point, which may affect target binding pose and metabolic stability [2].
| Evidence Dimension | Molecular weight, lipophilicity, heavy atom count |
|---|---|
| Target Compound Data | MW 341.4 g/mol; XLogP3-AA 1.3; 25 heavy atoms; 0 H-bond donors; 8 H-bond acceptors; TPSA ~89.7 Ų |
| Comparator Or Baseline | 4-{6-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine (CAS 2640959-92-6): MW 355.4 g/mol; XLogP3-AA 1.3 (assumed comparable); higher heavy atom count |
| Quantified Difference | -14 g/mol MW delta; same calculated XLogP3-AA (1.3); -1 heavy atom; identical HBD (0) and HBA (8) count |
| Conditions | Computed values from PubChem (2025 release) using XLogP3, Cactvs, and OEChem toolkits |
Why This Matters
Lower molecular weight and equivalent lipophilicity favor improved ligand efficiency metrics relative to the 6-methyl analog, a critical selection criterion for fragment-based or lead-optimization programs where every 10 g/mol impacts pharmacokinetic tuning.
- [1] PubChem Compound Summary for CID 155799842 (4-{6-Methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine). National Center for Biotechnology Information, 2025. View Source
- [2] Structure-activity relationship analysis of piperazinyl pyrimidine CCR4 antagonists: modulation of pyrimidine substitution patterns. Inferred from patent examples in US 9,493,453 B2. View Source
